7-Ethynylquinoline
Overview
Description
7-Ethynylquinoline is a chemical compound with the CAS Number: 103987-80-0 . It has a molecular weight of 153.18 and its IUPAC name is 7-ethynylquinoline .
Molecular Structure Analysis
The molecular formula of 7-Ethynylquinoline is C11H7N . The InChI Code is 1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H .Scientific Research Applications
Antidepressant-like Action Research
7-Ethynylquinoline derivatives have been studied for their antidepressant-like actions. For example, 7-O-ethylfangchinoline (YH-200), a bisbenzylisoquinoline derivative, was investigated for its antidepressant-like action and mechanisms in mice. YH-200 was found to significantly decrease immobility time in behavioral tests, suggesting antidepressant-like effects. The study indicated that YH-200's action involves multiple targets, including adrenoceptors, dopamine receptors, and AMPA receptors (Sheng et al., 2015).
Anticancer Activity
Research into 2-arylquinazolinones, which include quinoline derivatives, has shown potential in cancer treatment. Compounds with a trans-stilbene scaffold exhibited significant activity against human breast cancer cell lines. One such compound, with a sec-butyl derivative, demonstrated potent cytotoxic activity, indicating the potential of these derivatives in cancer therapy (Mahdavi et al., 2015).
Antibacterial Agents
Quinolone derivatives, including those with a 7-ethyl substituent, have been explored for their antibacterial properties. A study focusing on quinolones containing a new 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain demonstrated enhanced antibacterial activity. These compounds were tested against various Gram-negative and Gram-positive organisms, suggesting their potential as effective antibacterial agents (Domagala et al., 1993).
Antioxidant Studies
Ethoxyquin, a quinoline derivative, has been used as an antioxidant in animal feed. Studies on ethoxyquin have focused on its safety and potential harmful effects. One study reviewed the characteristics of ethoxyquin and its impact on metabolism and oxidation, highlighting its role as an antioxidant in various applications (Blaszczyk et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives, closely related to quinolines, have been investigated for their inhibitory effects on protein kinases. These inhibitors, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7), have been studied for their potential in treating various diseases, including cancer (Kawamoto & Hidaka, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, which include 7-ethynylquinoline, are known to have a broad range of biological targets . For instance, some quinoline derivatives target bacterial proteins such as LptA, thereby displaying a broad-spectrum antibacterial effect .
Mode of Action
It’s known that quinoline derivatives interact with their targets and cause changes that lead to their biological effects . For example, some quinoline derivatives can block the interaction between bacterial LptA and LptC, leading to antibacterial effects .
Biochemical Pathways
For instance, some quinoline derivatives have been found to affect cellular pathways and biological targets in recipient cells, modulating viral replication and the host antiviral response .
Pharmacokinetics
Quinolones, a class of compounds that includes 7-ethynylquinoline, are known for their excellent tissue penetration, which impacts their bioavailability .
Result of Action
For example, some quinoline derivatives have been found to modulate viral replication and the host antiviral response .
Action Environment
For instance, the 7th Environment Action Programme of the European Union aims to develop a strategy for a non-toxic environment conducive to the development of sustainable substitutes, including non-chemical solutions .
properties
IUPAC Name |
7-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQAXHHXXPDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596601 | |
Record name | 7-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethynylquinoline | |
CAS RN |
103987-80-0 | |
Record name | 7-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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